molecular formula C15H14ClN3O3S B2453323 Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 838849-65-3

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B2453323
CAS No.: 838849-65-3
M. Wt: 351.81
InChI Key: LOYGSICUEZDJGR-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and methylthio group, and an ethyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-aminobenzoic acid to form the desired compound. The final step involves esterification with ethanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibition, where the compound can prevent the phosphorylation of target proteins, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
  • 4-Chloro-2-methylthiopyrimidine
  • Pyrimidinopyridones

Uniqueness

Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a benzoate and an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-4-6-10(7-5-9)18-13(20)12-11(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYGSICUEZDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326507
Record name ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838849-65-3
Record name ethyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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